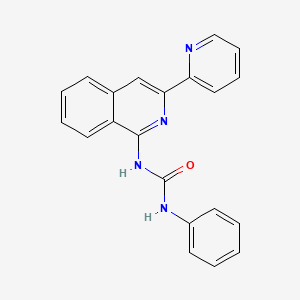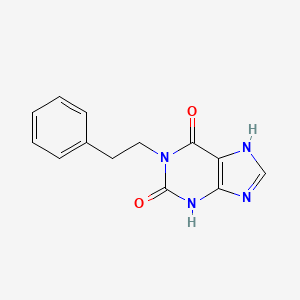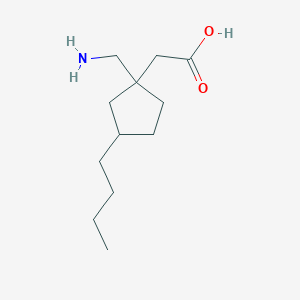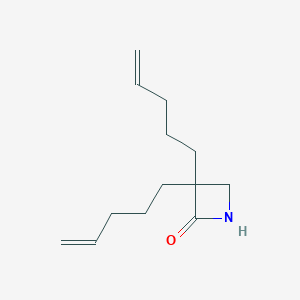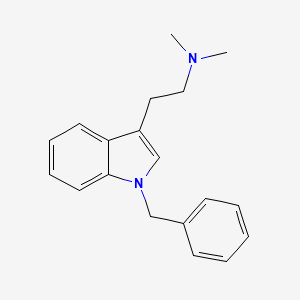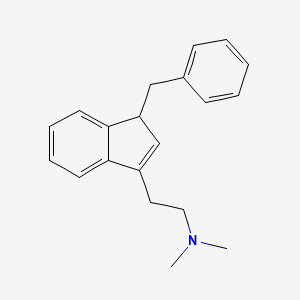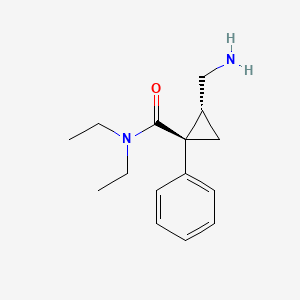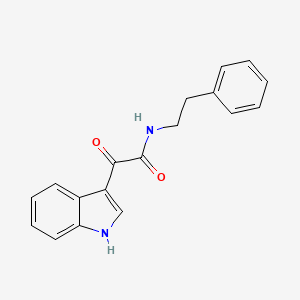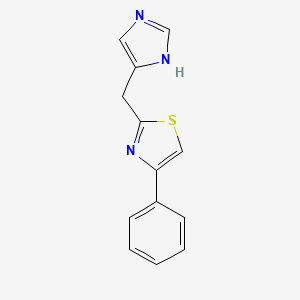
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylthiazol-2-amine with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts such as nickel or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-oxazole
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-isoxazole
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-pyrazole
Uniqueness
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H11N3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-ylmethyl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)12-8-17-13(16-12)6-11-7-14-9-15-11/h1-5,7-9H,6H2,(H,14,15) |
Clave InChI |
TVRYIDIUBFYXFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



